1-O-ヘキサデシル-sn-グリセロ-3-ホスホコリン

説明

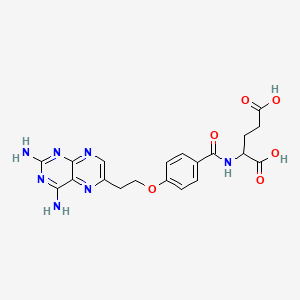

1-O-Hexadecyl-sn-glycero-3-phosphocholine, also known as Lyso-PAF (C₁₆), is a member of the platelet-activating factor (PAF) family of glycerophospholipids . It is a major phospholipid found in eukaryotic membranes and plays a crucial role in maintaining the integrity of these membranes .

Synthesis Analysis

The lipid azPC was synthesized from 1-O-hexadecyl-sn-glycero-3-phosphocholine (hexadecyl lyso-PC) after mild alkaline hydrolysis .Molecular Structure Analysis

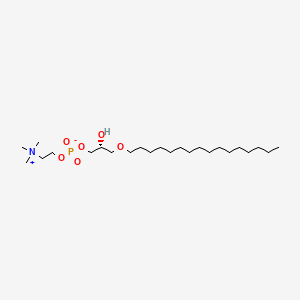

The empirical formula of 1-O-Hexadecyl-sn-glycero-3-phosphocholine is C24H52NO6P . The molecule contains a total of 83 bonds, including 31 non-H bonds, 1 multiple bond, 24 rotatable bonds, 1 double bond, 1 positively charged N, 1 quaternary N, 1 hydroxyl group, 1 secondary alcohol, 1 aliphatic ether, and 1 phosphate .Chemical Reactions Analysis

1-O-Hexadecyl-sn-glycero-3-phosphocholine is a precursor and metabolite of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF). It can be formed by either the action of PAF-AH on PAF C-16, or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine .Physical And Chemical Properties Analysis

The storage temperature for 1-O-Hexadecyl-sn-glycero-3-phosphocholine is recommended to be below -15°C . The molecular weight is 481.65 .科学的研究の応用

酵素活性アッセイ基質

リゾ-PAF C-16は、リポタンパク質関連ホスホリパーゼA2(Lp-PLA2)活性アッセイなどの酵素アッセイにおける基質として使用でき、その物理化学的特性や他の分子との相互作用を研究することができます .

物理化学的特性の研究

研究者は、リゾ-PAF C-16を使用して、ヒトアポリポタンパク質EのC末端ドメイン由来のペプチドとの相互作用など、その物理化学的特性を調べることができます .

血小板活性化因子(PAF)研究

リゾ-PAF C-16は、sn-1位にエーテル結合したヘキサデシル鎖とsn-2位にアセチル基を有する天然のPAFであり、血小板凝集と炎症反応に関連する研究における強力なメディエーターとして役立ちます .

神経疾患研究

アルツハイマー病患者の側頭皮質でリゾ-PAF C-16のレベルの上昇が観察されており、神経疾患の研究にとって重要な化合物となっています .

炎症細胞の活性化

リゾ-PAF C-16は、炎症細胞と血小板を活性化することが知られており、炎症とその関連する病理学的過程のメカニズムを理解するために重要です .

細胞内シグナル伝達機能

最近の研究では、リゾ-PAF C-16がRAS-RAF1シグナル伝達の重要な要素として細胞内シグナル伝達機能を示すことが示唆されており、単なる生物学的に不活性な生成物以上の意義を拡大しています .

補酵素A非依存性トランスアシラーゼ活性

リゾ-PAF C-16は、リゾ-PAF中間体を生成することによってPAFの形成に関与し、リモデル化経路に関与しており、これは補酵素A非依存性トランスアシラーゼ活性に関連しています .

代謝産物研究

リゾ-PAF C-16はPAFの代謝産物であり、PAF合成とその炎症反応と血小板機能の活性化における役割を研究するために使用されます .

作用機序

Target of Action

The primary target of 1-O-Hexadecyl-sn-glycero-3-phosphocholine, also known as Lyso-PAF C-16, is the Platelet-Activating Factor (PAF) receptor . This receptor belongs to the seven transmembrane-spanning G-protein-linked receptors family . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis .

Mode of Action

Lyso-PAF C-16 exhibits its activity by binding to the specific PAF receptor . It is a natural PAF with an ether-linked hexadecyl chain at the sn-1 position and an acetyl group at the sn-2 position . The interaction of Lyso-PAF C-16 with its target receptor triggers a cascade of intracellular events leading to the physiological responses associated with PAF .

Biochemical Pathways

Lyso-PAF C-16 is involved in the PAF biochemical pathway . It can be formed by either the action of PAF-AH on PAF C-16, or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . It is a substrate for either PAF C-16 formation by the remodeling pathway or selective acylation with arachidonic acid by a CoA-independent transacylase .

Result of Action

The binding of Lyso-PAF C-16 to the PAF receptor initiates and progresses atherosclerosis, making it a potential biomarker for coronary artery diseases . It is also involved in various inflammatory diseases . Upon hydrolysis by platelet-activating factor-acetyl hydrolase, it produces LysoPAF (1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine) .

将来の方向性

1-O-Hexadecyl-sn-glycero-3-phosphocholine has been used in various assays and as a lipid standard for quantification of glycerophosphocholine by liquid chromatography-mass spectrometry (LC-MS) . It has potential applications in the study of Alzheimer’s disease, as increased levels of C16:0 lyso-PAF have been observed in the temporal cortex of Alzheimer’s disease patients .

特性

IUPAC Name |

[(2R)-3-hexadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBPIWYTPAXCFJ-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967131 | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52691-62-0 | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Hexadecyl-2-lyso-glycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSO-PLATELET-ACTIVATING FACTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSF9VMH5MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1663911.png)